molecular formula C20H28F3N5O3 B2920148 Tert-butyl 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 2034206-69-2

Tert-butyl 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B2920148
CAS No.: 2034206-69-2
M. Wt: 443.471
InChI Key: XVEYJOHPCNIVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring connected via a carbonyl group to a piperazine moiety, which is further substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. The tert-butyl carbamate (Boc) group at the pyrrolidine nitrogen enhances steric protection and modulates solubility.

Properties

IUPAC Name

tert-butyl 2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F3N5O3/c1-13-24-15(20(21,22)23)12-16(25-13)26-8-10-27(11-9-26)17(29)14-6-5-7-28(14)18(30)31-19(2,3)4/h12,14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEYJOHPCNIVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCN3C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperazine- and pyrimidine-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and inferred applications:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents on Pyrimidine/Pyridine Key Structural Features Molecular Formula Molecular Weight Key Inferred Properties Reference
Target Compound 2-methyl-6-(trifluoromethyl) Pyrrolidine-carbonyl-piperazine, Boc protection Not provided Not provided High lipophilicity, metabolic stability N/A
tert-Butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (1143578-12-4) 6-phenyl Piperazine-Boc, phenyl-pyrimidine C₁₉H₂₄N₄O₂ 340.42 Moderate lipophilicity, aromatic stacking
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (205059-24-1) None (piperidine substituent) Piperazine-Boc, piperidine C₁₄H₂₇N₃O₂ 269.38 Flexible backbone, basic nitrogen
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate 2-amino-4-(2-hydroxyphenyl) Piperazine-Boc, amino-hydroxy-phenyl-pyrimidine Not provided Not provided Hydrogen-bonding capability, polar
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate Complex bicyclic substituent Extended bicyclic system, butoxyvinyl Not provided Not provided High steric bulk, potential kinase inhibition

Analysis of Substituent Effects

Pyrimidine Ring Modifications :

  • Trifluoromethyl (Target Compound) : The CF₃ group enhances electron-withdrawing effects and lipophilicity (logP ~3–4 estimated), improving membrane permeability and resistance to oxidative metabolism compared to phenyl (logP ~2.5 in CAS 1143578-12-4) or polar groups (e.g., -NH₂/-OH in ).
  • Phenyl (CAS 1143578-12-4) : Aromatic stacking interactions may favor binding to hydrophobic protein pockets, but lower electronegativity reduces metabolic stability.

Backbone Flexibility :

  • The pyrrolidine-carbonyl-piperazine linkage in the target compound introduces conformational rigidity compared to the piperidine-piperazine system in CAS 205059-24-1. This rigidity may enhance selectivity for sterically constrained targets.

Hydrogen-Bonding Capacity: Compounds with amino or hydroxy groups (e.g., ) exhibit higher polarity and solubility but lower blood-brain barrier (BBB) penetration compared to the target compound’s CF₃ group.

Steric Effects :

  • The bulky bicyclic substituent in likely reduces synthetic accessibility and oral bioavailability but may improve affinity for deep binding pockets in enzymes.

Similarity Scores and Functional Implications

highlights structural analogs with similarity scores of 0.92–0.96, primarily differing in pyrimidine substituents or backbone groups. For example:

  • CAS 205059-24-1 (similarity score 0.95): Replaces the pyrimidine ring with a piperidine, reducing aromaticity but increasing basicity.
  • CAS 1143578-12-4 (similarity score 0.94): Substitutes CF₃ with phenyl, altering electronic and steric profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.